11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

Catalog No.
S1786757
CAS No.
104874-50-2
M.F
C21H28O4
M. Wt
344.451
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic ...

CAS Number

104874-50-2

Product Name

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

IUPAC Name

(6aS,10aS)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

Molecular Formula

C21H28O4

Molecular Weight

344.451

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1

InChI Key

YOVRGSHRZRJTLZ-HOTGVXAUSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

Synonyms

(±)-11-nor-9-carboxy-Δ9-Tetrahydrocannabinol

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid (THC-COOH), also known as 11-carboxy-THC, is the main inactive metabolite of THC (delta-9-tetrahydrocannabinol), the primary psychoactive component of cannabis []. THC-COOH is produced in the body after cannabis consumption through a series of metabolic processes []. Due to its persistence in the body, THC-COOH is the target analyte in most cannabis use detection tests, including urine and blood tests [].


Molecular Structure Analysis

THC-COOH belongs to the class of compounds called cannabinoids and shares a similar structure with THC. The core structure consists of a three-ringed system (a benzopyran) with a carboxylic acid group attached to the ninth carbon and a hydroxyl group removed from the eleventh carbon compared to THC []. This modification renders THC-COOH inactive at the cannabinoid receptors responsible for the psychoactive effects of THC [].


Chemical Reactions Analysis

Formation

THC-COOH is formed in the liver through a two-step process []. First, THC undergoes hydroxylation by cytochrome P450 enzymes to form 11-hydroxy-THC (11-OH-THC), the primary active metabolite []. Subsequently, 11-OH-THC is further oxidized by another liver enzyme to yield THC-COOH [].

Conjugation

THC-COOH is then conjugated with glucuronic acid in the liver to form THC-COOH glucuronide, a more water-soluble form that facilitates excretion through urine [].

Degradation

Limited information exists on the specific degradation pathways of THC-COOH. However, studies suggest that THC-COOH undergoes further metabolism and elimination through feces [].

XLogP3

6.3

Wikipedia

(6aS,10aS)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylic acid

Dates

Modify: 2023-08-15
1.Bland, T.M.,Haining, R.L.,Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).

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